molecular formula C7H13IO B13312204 1-Ethoxy-2-iodocyclopentane

1-Ethoxy-2-iodocyclopentane

Cat. No.: B13312204
M. Wt: 240.08 g/mol
InChI Key: BGUFKZDYVKFYJP-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodocyclopentane is an organic compound with the molecular formula C7H13IO. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a cyclopentane ring.

Preparation Methods

1-Ethoxy-2-iodocyclopentane can be synthesized through various synthetic routes. One common method involves the iodination of 1-ethoxycyclopentane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high selectivity. Industrial production methods may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethoxy-2-iodocyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopentane derivatives.

    Reduction Reactions: The compound can be reduced to 1-ethoxycyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield cyclopentanone derivatives, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like NaOH or NH3 in polar solvents.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Scientific Research Applications

1-Ethoxy-2-iodocyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-iodocyclopentane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reacting species.

Comparison with Similar Compounds

1-Ethoxy-2-iodocyclopentane can be compared with other similar compounds, such as:

    1-Ethoxy-2-bromocyclopentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    1-Ethoxy-2-chlorocyclopentane: Contains a chlorine atom, which is less reactive than iodine, affecting the compound’s chemical behavior.

    1-Methoxy-2-iodocyclopentane: Has a methoxy group (-OCH3) instead of an ethoxy group, influencing its physical and chemical properties.

Properties

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

1-ethoxy-2-iodocyclopentane

InChI

InChI=1S/C7H13IO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

BGUFKZDYVKFYJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1I

Origin of Product

United States

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